

imidazole vs sodium imidazole properties

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Compound Focus: Sodium Imidazole

CAS No.: 5587-42-8

Cat. No.: S1532962

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Chemical Profile and Properties

The table below summarizes and compares the fundamental properties of imidazole and **sodium imidazole**.

Property	Imidazole	Sodium Imidazole
Chemical Name	1H-Imidazole [1]	Imidazole, sodium derivative; Sodium imidazolate [2]
CAS Number	288-32-4 [1]	5587-42-8 [2]
Molecular Formula	C ₃ H ₄ N ₂ [1]	C ₃ H ₃ N ₂ Na [2]
Molecular Weight	68.077 g/mol [1]	90.06 g/mol [2]
Appearance	White or pale yellow solid [1]	Light yellow to orange free-flowing crystalline powder [2]
Melting Point	89-91 °C [1]	284 °C (decomposes) [2]
Solubility in Water	Highly soluble (633 g/L) [1]	Information missing

Property	Imidazole	Sodium Imidazole
Chemical Nature	Amphoteric (can act as both an acid and a base) [1]	Salt (imidazolid anion)
pKa	pKa (acid) ~14.5; pKb (conjugate acid) ~7.0 [1]	Information missing
Aromaticity	Aromatic [1]	Information missing

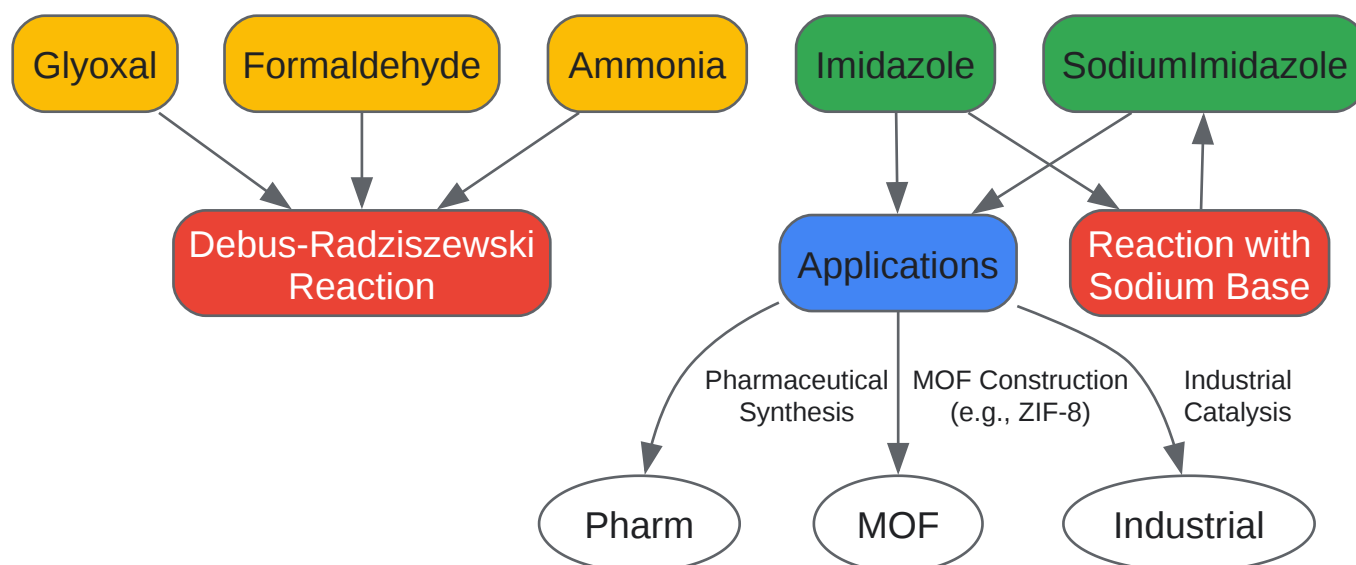
Synthesis and Experimental Methodologies

Common Synthesis of Imidazole

Imidazole can be synthesized through several methods, with the **Debus-Radziszewski synthesis** being a classic and widely used approach [1]. This is a one-pot, multi-component condensation reaction.

- **Reaction Scheme:** Glyoxal + Formaldehyde + Ammonia → Imidazole
- **Detailed Protocol:**
 - Add glyoxal (1.0 equiv), formaldehyde (2.0 equiv), and an ammonium salt (e.g., ammonium acetate, 2.0 equiv) to a suitable reaction flask.
 - Dissolve the reactants in a polar solvent like water or methanol.
 - Heat the reaction mixture to reflux (e.g., 80-100 °C) with constant stirring for several hours (e.g., 4-12 hours).
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - After completion, cool the mixture to room temperature.
 - The product can be extracted with an organic solvent like dichloromethane or purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
 - Isolate the crystals by vacuum filtration and dry under reduced pressure.

The following diagram outlines the synthesis workflow and key downstream applications for imidazole and its derivative, **sodium imidazole**.



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*Synthesis pathways and major applications of imidazole and **sodium imidazole**.*

Synthesis of Sodium Imidazole

Sodium imidazole is synthesized by the deprotonation of imidazole using a sodium base [2].

- **Reaction Scheme:** $\text{Imidazole} + \text{NaH} \rightarrow \text{Sodium Imidazole} + \text{H}_2$
- **Detailed Protocol:**
 - Conduct the reaction in an inert atmosphere (e.g., nitrogen or argon glovebox or using Schlenk line techniques) due to the pyrophoric nature of sodium hydride (NaH) and the moisture sensitivity of the product.
 - Suspend imidazole (1.0 equiv) in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)) in a flame-dried flask.
 - Cool the suspension to 0°C in an ice bath.
 - Slowly add a sodium base, such as sodium hydride (NaH, 1.05 equiv in oil dispersion, washed with hexane prior to use), to the stirred suspension. **Caution:** Hydrogen gas evolution.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours until gas evolution ceases.
 - The product, **sodium imidazole**, often precipitates out of solution.
 - Isolate the solid by filtration or centrifugation under an inert atmosphere.
 - Wash the solid with a small amount of cold, dry solvent and dry under high vacuum.

Biological and Industrial Applications

Imidazole

The imidazole ring is a critical pharmacophore in medicinal chemistry [3].

- **Antifungal Agents:** Drugs like clotrimazole, ketoconazole, and miconazole act by inhibiting the fungal cytochrome P450 enzyme 14- α -sterol demethylase, disrupting ergosterol synthesis in fungal cell membranes [4].
- **Anti-inflammatory and Analgesic Agents:** Recent research focuses on designing novel imidazole derivatives that inhibit cyclooxygenase-2 (COX-2). For instance, molecular docking studies show that compound **1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole** binds strongly to the COX-2 active site with a binding affinity of -5.516 kcal/mol, forming key hydrogen bonds with GLN-242 and ARG-343 residues [5].
- **Anthelmintics:** Drugs like albendazole and mebendazole (benzimidazoles) bind to nematodal β -tubulin, inhibiting microtubule polymerization [4].
- **Biological Cofactor:** The amino acid histidine and the neurotransmitter histamine contain an imidazole ring, which is also often found in the active sites of enzymes [1] [3].

Sodium Imidazole

Sodium imidazole is primarily used as a **chemical intermediate** and a **strong base** in catalysis.

- **MOF Synthesis:** It acts as a source of the imidazolate anion in the construction of Metal-Organic Frameworks (MOFs). For example, in the synthesis of **ZIF-8** (Zeolitic Imidazolate Framework-8), **sodium imidazole** can provide the 2-methylimidazolate linker that coordinates with Zn^{2+} ions. The addition of salts like sodium chloride can further modulate the crystal morphology during synthesis [6].
- **Pharmaceutical Synthesis:** Its strong basicity and nucleophilicity make it useful for deprotonation and catalysis in organic synthesis, including the manufacturing of complex drug molecules [2].

Analytical Characterization

For both compounds, a standard analytical workflow should be followed to confirm identity and purity.

- **Melting Point:** Determine using a melting point apparatus [1] [2].
- **Spectroscopy:**

- **IR Spectroscopy:** Confirm the presence of functional groups. For ZIF-8, the formation of Zn-N coordination is confirmed by the appearance of a stretching vibration mode between 420-460 cm^{-1} [6].
- **NMR Spectroscopy:** Use ^1H and ^{13}C NMR to confirm molecular structure and purity [5].
- **X-ray Diffraction (XRD):** Used to determine the crystalline structure and phase purity of materials like ZIF-8 by comparing the diffraction pattern to known standards [6].
- **Mass Spectrometry:** Confirm the molecular weight of the compounds and their derivatives [5].

Safety and Handling

- **Imidazole:**
 - **Hazard Statements:** Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled (H314, H302+H312+H332) [1].
 - **Precautionary Measures:** Use personal protective equipment. Do not breathe dust/fume/gas/mist/vapors. Wash thoroughly after handling (P280, P305+P351+P338) [1].
- **Sodium Imidazole:**
 - **Hazard Statements:** Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled (H314, H302+H312+H332) [2].
 - **Precautionary Measures:** As a moisture-sensitive compound, it should be stored under an inert atmosphere at 2-8°C. All handling should be performed in a fume hood or under an inert gas [2].

Key Insights for Researchers

The choice between imidazole and **sodium imidazole** depends entirely on the intended application. Imidazole's amphotericism makes it a versatile building block in medicinal chemistry, while **sodium imidazole**'s strong basicity and anionic nature are key for coordination chemistry (e.g., in MOFs) and as a catalyst or reagent in organic synthesis.

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